Ethyl 3-amino-5-phenylthiophene-2-carboxylate Ethyl 3-amino-5-phenylthiophene-2-carboxylate 3-amino-5-phenyl-2-thiophenecarboxylic acid ethyl ester is a thiophenecarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 88534-50-3
VCID: VC1707630
InChI: InChI=1S/C13H13NO2S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
SMILES: CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N
Molecular Formula: C13H13NO2S
Molecular Weight: 247.31 g/mol

Ethyl 3-amino-5-phenylthiophene-2-carboxylate

CAS No.: 88534-50-3

Cat. No.: VC1707630

Molecular Formula: C13H13NO2S

Molecular Weight: 247.31 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-amino-5-phenylthiophene-2-carboxylate - 88534-50-3

Specification

CAS No. 88534-50-3
Molecular Formula C13H13NO2S
Molecular Weight 247.31 g/mol
IUPAC Name ethyl 3-amino-5-phenylthiophene-2-carboxylate
Standard InChI InChI=1S/C13H13NO2S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
Standard InChI Key ALFMTFUIVUKCCM-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N
Canonical SMILES CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N

Introduction

Chemical Structure and Properties

Molecular Identification

Ethyl 3-amino-5-phenylthiophene-2-carboxylate is a substituted thiophene with the molecular formula C₁₃H₁₃NO₂S and a molecular weight of 247.31 g/mol . This compound is registered with CAS number 88534-50-3 . The structure consists of a five-membered thiophene ring with one sulfur atom, featuring three key substituents: an amino group at the 3-position, a phenyl ring at the 5-position, and an ethyl carboxylate group at the 2-position.

Physical Properties

The physical properties of Ethyl 3-amino-5-phenylthiophene-2-carboxylate have been experimentally determined and computationally predicted, as summarized in Table 1.

Table 1: Physical Properties of Ethyl 3-amino-5-phenylthiophene-2-carboxylate

PropertyValueSource
Melting Point104-105°CExperimental
Boiling Point449.6±45.0°CPredicted
Density1.231±0.06 g/cm³Predicted
pKa1.71±0.10Predicted
AppearanceWhite to yellow powderExperimental

Structural Identifiers

Modern chemical databases provide various structural identifiers for precise identification of this compound, facilitating research and information exchange.

Table 2: Structural Identifiers of Ethyl 3-amino-5-phenylthiophene-2-carboxylate

Identifier TypeValue
Canonical SMILESCCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)N
InChIInChI=1S/C13H13NO2S/c1-2-16-13(15)12-10(14)8-11(17-12)9-6-4-3-5-7-9/h3-8H,2,14H2,1H3
InChI KeyALFMTFUIVUKCCM-UHFFFAOYSA-N

Synthesis Methods

Laboratory Synthetic Routes

Several synthetic routes have been developed for Ethyl 3-amino-5-phenylthiophene-2-carboxylate, with the most common involving the reaction of 2-Propenenitrile, 3-bromo-3-phenyl-, (2Z)- with Ethyl Thioglycolate.

Table 3: Optimized Synthetic Conditions

ReagentsConditionsYieldReference
2-Propenenitrile, 3-bromo-3-phenyl-, (2Z)- + Ethyl ThioglycolateWith sodium ethanolate in ethanol at 20-70°C for 12h; Inert atmosphere86%

The reaction typically proceeds under basic conditions, with sodium ethanolate serving as the base in ethanol. Maintaining an inert atmosphere is critical to prevent oxidation of reactive intermediates .

Chemical Reactions and Reactivity

Key Reaction Types

Ethyl 3-amino-5-phenylthiophene-2-carboxylate can participate in various chemical transformations owing to its functional groups:

Oxidation Reactions

The thiophene ring can undergo oxidation, particularly at the sulfur atom, resulting in sulfoxides or sulfones. Common oxidizing agents include potassium permanganate in acidic medium.

Reduction Reactions

The ester group can be reduced to alcohols using appropriate reducing agents. The most common reducing agents include lithium aluminum hydride in anhydrous ether.

Hydrolysis Reactions

The ethyl carboxylate group can undergo hydrolysis to yield the corresponding carboxylic acid. This reaction is demonstrated in research where Ethyl 3-amino-5-phenylthiophene-2-carboxylate is converted to 3-amino-5-phenylthiophene-2-carboxylic acid .

Table 4: Hydrolysis Reaction Conditions

ReagentsConditionsOperationReference
Potassium hydroxideIn methanol/water; for 3h; RefluxGeneral procedure for hydrolysis
Potassium hydroxideIn tetrahydrofuran/methanol/water; for 3h; RefluxAlternative hydrolysis method

Substitution Reactions

The amino group can participate in various substitution reactions, enabling functionalization at the 3-position. This reactivity has been exploited to create derivatives with enhanced biological activity .

Derivatization for Biological Applications

One significant application of Ethyl 3-amino-5-phenylthiophene-2-carboxylate in synthetic chemistry is the preparation of N-(5-phenylthien-3-yl)amidrazone-2-carboxylates. These derivatives have been evaluated for their antitumor activity against various cancer cell lines, including colon (RKO), breast (MCF-7), and cervical (HeLa) cancer cells .

Research Applications

Pharmaceutical Development

Ethyl 3-amino-5-phenylthiophene-2-carboxylate serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of drugs targeting neurological disorders . Its structural features enable effective interaction with biological targets, making it valuable in medicinal chemistry.

Anti-cancer Research

Recent research has focused on developing derivatives of Ethyl 3-amino-5-phenylthiophene-2-carboxylate for anti-cancer applications. Specifically, 2-alkoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)-5-aryl/heteroaryl thiophene derivatives have shown promise as tubulin polymerization inhibitors that bind at the colchicine site .

The biological evaluation of these derivatives demonstrated significant antiproliferative activity against various cancer cell lines:

Table 5: Antiproliferative Activity of Selected Derivatives

Compound TypeMost Active DerivativeAverage IC₅₀ ValueTargetReference
2-methoxycarbonyl-3-(3′,4′,5′-trimethoxyanilino)thiophene with 2′-thienyl at position 5Compound identified as 4c140 nMTubulin polymerization

These compounds inhibited tubulin polymerization with IC₅₀ values comparable to established anti-cancer agents and induced apoptosis in cancer cells .

Material Science Applications

In material science, Ethyl 3-amino-5-phenylthiophene-2-carboxylate is being explored for its potential in developing conductive polymers. Research has shown that incorporating this compound into polymer matrices enhances conductivity and thermal stability, making it suitable for applications in organic electronics and photovoltaic devices .

Analytical Chemistry

Biological Activity and Mechanism of Action

Antimicrobial and Anti-inflammatory Properties

Research indicates that Ethyl 3-amino-5-phenylthiophene-2-carboxylate exhibits both anti-inflammatory and antimicrobial properties. These effects are attributed to the compound's ability to:

  • Inhibit enzymes involved in inflammatory processes

  • Modulate receptor activities influencing various signaling pathways

  • Reduce the production of pro-inflammatory cytokines in cell cultures

Anti-cancer Mechanism

The anti-cancer activity of derivatives based on Ethyl 3-amino-5-phenylthiophene-2-carboxylate involves interaction with tubulin, a crucial component of the mitotic spindle during cell division . Molecular docking studies have revealed that:

  • The trimethoxyphenyl unit of derivatives places in proximity to βCys241 of tubulin

  • An intramolecular hydrogen bond forms between the anilino and carbonyl groups

  • The ester group forms a hydrogen bond with βAla250, further stabilizing the compound-tubulin complex

  • The 5-phenyl ring sits deep in a small hydrophobic pocket, interacting with hydrophobic amino acids Met259, Thr314, Val181, and others

This binding mechanism disrupts tubulin polymerization, preventing proper formation of the mitotic spindle and ultimately leading to cell cycle arrest and apoptosis.

Structure-Activity Relationships

Effects of Structural Modifications

Research on derivatives of Ethyl 3-amino-5-phenylthiophene-2-carboxylate has revealed important structure-activity relationships that influence biological activity:

Effect of Ester Group

The 2-methoxycarbonyl derivatives are generally more potent than 2-ethoxycarbonyl analogs, indicating that the size of the alkoxy group affects biological activity .

Effect of Substituents at Position 5

The nature of the group at position 5 significantly impacts activity. Studies have shown that:

  • Replacement of the phenyl ring with a bioisosteric thien-2'-yl ring increases antiproliferative activity

  • Substitution on the phenyl ring with different groups affects potency in the following order: Me > OMe > F > Cl = NO₂ > CF₃ > OEt

  • Electron-donating groups at the para-position (methyl, methoxy) generally confer higher cytostatic activity than electron-withdrawing groups (fluoro, chloro)

Table 6: Effect of Substitution at the Phenyl Ring

Substituent TypePositionEffect on ActivityReference
Electron-donating (Me, OMe)paraEnhanced activity
Electron-withdrawing (F, Cl)paraModerate activity
Electron-withdrawing (CF₃, NO₂)paraReduced activity
Multiple substituentsvariousGenerally reduced activity

These findings suggest that the space for accommodating substituents on the phenyl ring is limited and that the ring is recognized by tubulin in a highly specific manner .

Cytotoxicity Profile

Evaluations of selected derivatives in normal human cells (peripheral blood lymphocytes) revealed favorable selectivity profiles:

  • Most active compounds showed minimal cytotoxicity in quiescent lymphocytes (GI₅₀: 30-85 μM)

  • Even with mitogenic stimulation, GI₅₀ values remained relatively high (20-30 μM)

  • This suggests a potential therapeutic window between anticancer efficacy and toxicity to normal cells

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